molecular formula C8H12N2O B13296239 5-Ethyl-2,6-dimethylpyrimidin-4-ol

5-Ethyl-2,6-dimethylpyrimidin-4-ol

Cat. No.: B13296239
M. Wt: 152.19 g/mol
InChI Key: RILQDLAQESUXKI-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-dimethylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C8H12N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-dimethylpyrimidin-4-ol typically involves the condensation of ethyl acetoacetate with acetamidine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction is usually carried out in ethanol or methanol as a solvent, with sodium ethoxide or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,6-dimethylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-2,6-dimethylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,6-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrimidin-4-ol: Lacks the ethyl group at position 5.

    5-Methyl-2,6-dimethylpyrimidin-4-ol: Has a methyl group instead of an ethyl group at position 5.

    4-Hydroxy-2,6-dimethylpyrimidine: Lacks the ethyl group at position 5 and has a hydroxyl group at position 4.

Uniqueness

5-Ethyl-2,6-dimethylpyrimidin-4-ol is unique due to the presence of the ethyl group at position 5, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

5-ethyl-2,4-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-7-5(2)9-6(3)10-8(7)11/h4H2,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILQDLAQESUXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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